molecular formula C12H10ClNO B6367210 6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine CAS No. 1111111-30-8

6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine

Cat. No.: B6367210
CAS No.: 1111111-30-8
M. Wt: 219.66 g/mol
InChI Key: GMCAHZYGWDLRHW-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a hydroxyl group at the second position and a 4-chloro-2-methylphenyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methylphenyl isocyanate with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenyl isocyanate
  • 4-Chloro-2-methylphenol
  • 4-Chloro-2-methylphenoxyacetic acid

Uniqueness

6-(4-Chloro-2-methylphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(4-chloro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-7-9(13)5-6-10(8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCAHZYGWDLRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682860
Record name 6-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111111-30-8
Record name 6-(4-Chloro-2-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111111-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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